molecular formula C11H9N3O5S B2537701 N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide CAS No. 941871-28-9

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide

Cat. No. B2537701
CAS RN: 941871-28-9
M. Wt: 295.27
InChI Key: ARHMEUBAQJGPKA-UHFFFAOYSA-N
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Description

“N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide” is a molecule that contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aromatic), 1 ether (aliphatic), and 1 Thiophene .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another approach involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing is stabilized by C−H···N and N−H···N hydrogen bonds .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antibody Development for Anti-Doping Control

Background: Anti-doping control for recombinant human erythropoietin (rHuEPO) relies on isoelectric focusing of ultra-filtered urine. This method allows differentiation between natural and recombinant hormone by analyzing the isoelectric pattern of erythropoietin (EPO).

Role of Sialic Acid Residues: Researchers have investigated the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. Preliminary results indicate that, in addition to sialic acid, other unidentified residues contribute to the more acidic properties of natural hormone. Desialylation leads to distinct isoelectric patterns for the two hormones.

Application: Developing specific antibodies that recognize asialo-erythropoietin molecules is crucial. These antibodies can be used in immunoblot assays following isoelectric focusing of desialylated EPO. Detecting specific isoforms in the asialo pattern would provide absolute evidence of recombinant hormone presence .

Catalytic DNA Molecules (Deoxyribozymes)

Discovery: MTNF has been explored as a substrate for catalytic DNA molecules (deoxyribozymes). These deoxyribozymes can reveal the presence of target molecules through fluorescence or color changes.

Application: In diagnostic assays, MTNF-based deoxyribozymes could detect specific analytes, offering a sensitive and specific detection method. Researchers are investigating their potential in medical diagnostics and environmental monitoring .

Non-Contact Optical Tweezers

Novel Approach: Researchers have applied non-contact optical tweezers to MTNF. This technique allows manipulation of particles without physical contact.

Application: Microchemistry and quantum dots benefit from this approach. By using non-contact optical tweezers, scientists can precisely position and manipulate MTNF particles, enabling novel experiments and applications .

Mechanism of Action

While the exact mechanism of action for “N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide” is not specified, similar compounds have shown significant fungicidal activities .

Future Directions

“N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide” and similar compounds are significant lead compounds that can be used for further structural optimization . They are promising candidates for the development of new pesticides with novel molecular structures .

properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5S/c1-12-9(15)6-4-5-20-11(6)13-10(16)7-2-3-8(19-7)14(17)18/h2-5H,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHMEUBAQJGPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide

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